molecular formula C8H6ClF3Zn B8396035 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE

4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE

Cat. No.: B8396035
M. Wt: 260.0 g/mol
InChI Key: ZZGLYJFBLGXGPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Trifluoromethylbenzylzinc chloride (CAS: 939-99-1; C₈H₆ClF₃) is an organozinc reagent featuring a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position. Its synthesis typically involves transmetallation from 4-trifluoromethylbenzyl chloride (1h) using zinc metal or via Grignard intermediate routes . This compound is widely used in cross-coupling reactions (e.g., Negishi coupling) to introduce the 4-trifluoromethylbenzyl group into pharmaceuticals and agrochemicals. The -CF₃ group enhances electrophilicity, stability, and lipophilicity, making it valuable in medicinal chemistry .

Properties

Molecular Formula

C8H6ClF3Zn

Molecular Weight

260.0 g/mol

IUPAC Name

zinc;1-methanidyl-4-(trifluoromethyl)benzene;chloride

InChI

InChI=1S/C8H6F3.ClH.Zn/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

ZZGLYJFBLGXGPU-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=C(C=C1)C(F)(F)F.[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE typically involves the reaction of (4-(trifluoromethyl)benzyl)magnesium chloride with zinc(II) chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the organozinc compound.

Industrial Production Methods

Industrial production of 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bound benzyl group is transferred to an electrophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides are used under mild conditions.

    Cross-Coupling: Catalysts like palladium or nickel are employed, often in the presence of ligands to facilitate the reaction.

    Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from reactions involving 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE include substituted benzyl derivatives, which can be further functionalized for various applications.

Scientific Research Applications

Chemistry

In organic synthesis, 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is used as a reagent for introducing the (4-(trifluoromethyl)benzyl) group into target molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where the trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity.

Biology and Medicine

The compound is explored for its potential in drug discovery and development. The trifluoromethyl group is known to enhance the biological activity of compounds, making 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE a useful intermediate in the synthesis of biologically active molecules.

Industry

In the materials science industry, 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is used in the development of advanced materials with unique properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE exerts its effects involves the transfer of the (4-(trifluoromethyl)benzyl) group to a target molecule. This transfer is facilitated by the zinc(II) ion, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Reactivity in Electrocatalytic Carboxylation

In electrocatalytic carboxylation (Table 1), 4-trifluoromethylbenzyl chloride (1h) demonstrated moderate reactivity compared to other benzyl chlorides. The electron-withdrawing -CF₃ group reduces nucleophilicity at the benzyl carbon, leading to lower yields (e.g., 55% for 1h vs. 72% for benzyl chloride (1c)) under identical conditions (Pt anode, CO₂ atmosphere) .

Table 1: Carboxylation Yields of Benzyl Chlorides

Compound Substituent Yield (%)
4-Trifluoromethyl (1h) -CF₃ 55
Benzyl chloride (1c) -H 72
4-Methyl (1f) -CH₃ 68
4-Methoxy (1g) -OCH₃ 61

Alkylation Efficiency in Medicinal Chemistry

4-Trifluoromethylbenzyl chloride outperforms analogs in N-alkylation reactions. For example, in synthesizing neuroactive compounds, its bromide derivative achieved >90% alkylation efficiency due to the -CF₃ group’s stabilization of the transition state . In contrast, 4-methylbenzyl chloride required harsher conditions (e.g., higher temperature) for comparable yields .

Stability and Physical Properties

The -CF₃ group increases thermal stability but reduces solubility in polar solvents. For instance, 4-trifluoromethylbenzyl chloride decomposes at 348–350°C, whereas 4-methylbenzyl chloride degrades at ~250°C . However, its solubility in water is negligible (<0.1 mg/mL), limiting applications in aqueous-phase reactions .

Table 2: Key Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
4-Trifluoromethylbenzyl chloride 194.58 348–350 Low
4-Methylbenzyl chloride 140.61 250 (dec.) Moderate
4-Trifluoromethoxybenzyl chloride 230.61 N/A Very Low

Key Findings and Implications

  • Reactivity : The -CF₃ group reduces nucleophilicity in carboxylation but enhances electrophilicity in alkylation.
  • Stability : Superior thermal stability makes 4-trifluoromethylbenzyl chloride suitable for high-temperature reactions.
  • Pharmacology : The -CF₃ moiety improves drug-like properties, justifying its prevalence in CNS-targeting agents.
  • Cost vs. Utility : Higher synthetic costs are offset by its unique physicochemical advantages in specialized applications.

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